Methyl 3-(3,4-dichlorophenyl)acrylate
Overview
Description
“Methyl 3-(3,4-dichlorophenyl)acrylate” is an organic compound with the molecular formula C10H8Cl2O2 . It is also known as “methyl (2E)-3-(3,4-dichlorophenyl)prop-2-enoate” and "3-(3,4-Dichloro-phenyl)-acrylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,4-dichlorophenyl)acrylate” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 231.08 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-(3,4-dichlorophenyl)acrylate” has a melting point of 115 °C and a predicted boiling point of 332.7±32.0 °C . The predicted density is 1.325±0.06 g/cm3 .Scientific Research Applications
Copolymerization in the Leather Industry
Methyl 3-(3,4-dichlorophenyl)acrylate has been utilized in the synthesis of copolymers. A study by Thamizharasi, Srinivas, Sulochana, and Reddy (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. These copolymers were then applied in the leather industry as top coat and base coat materials, showing excellent properties when compared to commercial samples. The study highlights the potential of such copolymers in enhancing the physical properties of leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Corrosion Inhibition
Methyl 3-(3,4-dichlorophenyl)acrylate derivatives have been studied for their role in corrosion inhibition. Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers which demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solutions. These polymers acted as mixed-type inhibitors, suggesting their potential use in industrial applications to protect metals against corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis of Novel Polymers
Studies have also focused on the synthesis of novel polymers using methyl 3-(3,4-dichlorophenyl)acrylate and its derivatives. For instance, Bertran et al. (2007) conducted quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research aimed to enhance the solubility of the polymer in water, indicating the chemical's role in developing new materials with specific desired properties (Bertran, Pfeiffer, Torras, Armelin, Estrany, & Alemán, 2007).
Application in Gas Phase Reactions
Another application of methyl acrylate, which is closely related to methyl 3-(3,4-dichlorophenyl)acrylate, involves its role in gas-phase reactions. Moreno et al. (2014) studied the kinetics of gas phase reactions of various acrylate esters with OH radicals and Cl atoms. The research provided insights into the atmospheric degradation processes of these compounds, highlighting their significance in environmental science and pollution research (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).
properties
IUPAC Name |
methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZLVVWECFWBY-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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